Osi-027 - 936890-98-1

Osi-027

Catalog Number: EVT-277744
CAS Number: 936890-98-1
Molecular Formula: C21H22N6O3
Molecular Weight: 406.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

OSI-027 exerts its effects by binding to the ATP-binding pocket of mTOR kinase, inhibiting both mTORC1 and mTORC2 complexes. [, , ] This dual inhibition results in the suppression of phosphorylation of key downstream substrates of both complexes. OSI-027 effectively inhibits the phosphorylation of 4E-BP1 and S6K1, substrates of mTORC1, as well as AKT (Ser473), a substrate of mTORC2. [, , ] This potent blockade of mTOR signaling leads to various downstream effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of autophagy. [, , , , , , , , ]

Cancer Research

OSI-027 demonstrates promising antitumor activity in a broad range of cancer cell lines and xenograft models. [, , ] Its efficacy has been investigated in various cancer types, including:

  • Pancreatic Cancer: OSI-027 inhibits the growth of both primary and transformed pancreatic cancer cells, inducing caspase-dependent apoptosis. [, ]
  • Colon Cancer: OSI-027 exhibits potent anti-proliferative and pro-apoptotic effects in colon cancer cell lines. [, ]
  • Lymphoid Malignancies: OSI-027 induces apoptosis in various lymphoid malignancies, including mantle cell lymphoma and acute lymphoblastic leukemia, by activating pro-apoptotic proteins like Bim and Puma. [, , , ]
  • Gastric Cancer: OSI-027 suppresses gastric cancer cell proliferation and enhances the cytotoxicity of oxaliplatin by downregulating multidrug resistance protein 1 (MDR1). []
  • Hepatocellular Carcinoma: OSI-027 inhibits HCC cell proliferation and enhances the cytotoxicity of doxorubicin by suppressing MDR1 expression. []
  • Head and Neck Squamous Cell Carcinoma: OSI-027 enhances the effectiveness of EGFR inhibitors in HNSCC preclinical models. []
  • Cholangiocarcinoma: OSI-027 reduces the migration of cholangiocarcinoma cells by regulating matrix metalloproteinases. []
Future Directions
  • Clinical trials: While OSI-027 has shown promising results in preclinical studies, its clinical efficacy and safety profile need further evaluation in human patients. [, , , ]
Source and Classification

Osi-027 was developed as part of a series of compounds aimed at targeting the mTOR pathway. It belongs to the class of imidazoles and triazines, characterized by their specific structural features that confer selectivity towards mTOR over other kinases such as phosphoinositide 3-kinase (PI3K) . The compound's selectivity is significant, showing more than 100-fold preference for mTOR compared to other related kinases .

Synthesis Analysis

Methods and Technical Details

The synthesis of Osi-027 involves several key steps. Initially, the compound is prepared using a combination of chemical reagents and solvents under controlled conditions. For instance, the synthesis typically begins with dissolving Osi-027 in dry dichloromethane, followed by the addition of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine . The reaction is allowed to stir for an extended period, after which purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the final product.

The purity of the synthesized compound is verified through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods confirm the structural integrity and identity of Osi-027, ensuring that it meets the required standards for further biological testing .

Molecular Structure Analysis

Structure and Data

Osi-027's molecular structure features a unique arrangement that allows it to effectively bind to the mTOR kinase. The compound's structure can be analyzed using techniques such as X-ray crystallography and molecular docking simulations, which provide insights into its binding interactions with mTOR . The molecular formula for Osi-027 is C₁₄H₁₅N₅O, with a molecular weight of approximately 269.31 g/mol.

Key data from NMR spectroscopy indicates specific chemical shifts that correspond to different protons within the molecule, aiding in confirming its structure . For example, significant peaks observed at certain ppm values reflect the presence of functional groups essential for its activity.

Chemical Reactions Analysis

Reactions and Technical Details

Osi-027 primarily acts through competitive inhibition of mTOR by binding to its ATP-binding site. This action prevents the phosphorylation of downstream targets involved in cell growth and proliferation, such as S6K1 and 4E-BP1 . The compound has been shown to induce apoptosis in various cancer cell lines by modulating these signaling pathways.

In vitro studies have demonstrated that Osi-027 can enhance the effects of other chemotherapeutic agents when used in combination, indicating potential synergistic effects that could improve treatment outcomes . The compound's interaction with mTOR also leads to changes in cell cycle progression and apoptosis induction, which are critical factors in cancer therapy.

Mechanism of Action

Process and Data

The mechanism by which Osi-027 exerts its effects involves direct inhibition of mTORC1 and mTORC2 complexes. By blocking these pathways, Osi-027 disrupts cellular processes that contribute to tumorigenesis. Specifically, it inhibits the phosphorylation of key proteins involved in cell cycle regulation and protein synthesis .

Data from pharmacodynamic studies indicate that treatment with Osi-027 results in reduced levels of phosphorylated AKT and other downstream effectors, leading to decreased cell proliferation and increased apoptosis in cancer cells . The compound's ability to modulate these pathways makes it a promising candidate for further development in oncology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Osi-027 is characterized by several notable physical properties:

  • Appearance: Yellow solid
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents
  • Stability: Stable under standard laboratory conditions but sensitive to light

Chemical properties include:

  • Molecular Weight: Approximately 269.31 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Analytical methods such as HPLC are routinely used to assess purity (>99%) and stability over time .

Applications

Scientific Uses

Osi-027 has significant potential applications in cancer research and treatment. Its primary use is as an investigational drug targeting mTOR signaling pathways implicated in various malignancies. Clinical trials are exploring its efficacy against solid tumors, including pancreatic ductal adenocarcinoma and other resistant cancer types .

Additionally, Osi-027 may be utilized in combination therapies to enhance the effectiveness of existing chemotherapeutic agents. Its unique mechanism allows researchers to investigate novel treatment regimens that could improve patient outcomes in oncology settings.

Properties

CAS Number

936890-98-1

Product Name

Osi-027

IUPAC Name

4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24)

InChI Key

JROFGZPOBKIAEW-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

OSI027; OSI-027; OSI 027.

Canonical SMILES

COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.